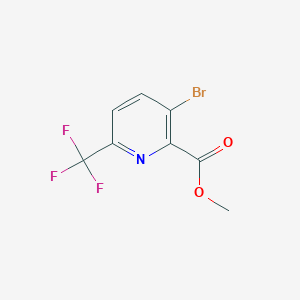

Methyl 3-bromo-6-(trifluoromethyl)picolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHWZAWAMWBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673246 | |

| Record name | Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211538-62-3 | |

| Record name | Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-6-(trifluoromethyl)picolinate

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for Methyl 3-bromo-6-(trifluoromethyl)picolinate (CAS 1211538-62-3)[1][2][3]. This molecule is a pivotal building block in contemporary drug discovery and agrochemical research, prized for its unique electronic and steric properties imparted by the trifluoromethyl and bromo substituents on the pyridine core. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, while the bromine atom provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions[4]. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Introduction and Strategic Rationale

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern chemical research. This compound is a prime example of a high-value intermediate whose strategic importance lies in its pre-functionalized scaffold. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the aromatic ring and the bromo substituent, making it an ideal substrate for nucleophilic aromatic substitution or transition-metal-catalyzed reactions.

Our synthetic strategy is designed around a logical and field-proven two-step sequence:

-

Halogenation via Sandmeyer Reaction: Introduction of the bromine atom at the 3-position of the pyridine ring starting from a commercially available amino precursor.

-

Esterification: Conversion of the intermediate picolinic acid to its corresponding methyl ester.

This approach is selected for its reliability, scalability, and the use of well-documented, high-yielding transformations.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic pathway from the starting material to the final product.

Caption: High-level two-step synthesis of the target ester.

Part I: Synthesis of 3-Bromo-6-(trifluoromethyl)picolinic Acid

The critical C-Br bond is forged using the Sandmeyer reaction, a classic and powerful method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate[5][6][7]. This transformation is particularly effective for installing halides in positions that are not easily accessible through direct electrophilic halogenation.

Mechanistic Principle: The Sandmeyer Reaction

The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the relatively unstable diazonium intermediate.

-

Copper-Catalyzed Halogenation: The diazonium salt undergoes a single-electron transfer (SET) from the copper(I) bromide catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide product.

Caption: Key stages of the Sandmeyer reaction mechanism.

Detailed Experimental Protocol

Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Diazotization:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-amino-6-(trifluoromethyl)picolinic acid (10.3 g, 50 mmol) and a 48% aqueous solution of hydrobromic acid (HBr, 60 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 3.8 g, 55 mmol) in 15 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight yellow color indicates the formation of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0–5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of copper(I) bromide (CuBr, 8.6 g, 60 mmol) in 40 mL of 48% HBr.

-

Cool this copper solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution via a dropping funnel. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any residual bromine) followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the solid residue by recrystallization from an ethanol/water mixture to afford 3-Bromo-6-(trifluoromethyl)picolinic acid as a white to off-white solid[8][9].

-

Part II: Synthesis of this compound

The final step is the conversion of the picolinic acid to its methyl ester. While classic Fischer esterification using methanol and a catalytic amount of sulfuric acid is a viable option, a more robust and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with methanol[10].

Rationale for Thionyl Chloride Method

The use of thionyl chloride offers several advantages:

-

High Reactivity: The intermediate acyl chloride is highly electrophilic and reacts rapidly with methanol.

-

Irreversible Reaction: The byproducts of the acyl chloride formation (HCl and SO₂) are gases, which drives the reaction to completion according to Le Châtelier's principle.

-

Mild Conditions: The subsequent reaction with methanol can proceed at or below room temperature.

Detailed Experimental Protocol

-

Acyl Chloride Formation:

-

Suspend 3-Bromo-6-(trifluoromethyl)picolinic acid (10.8 g, 40 mmol) in 80 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL). The DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.

-

Carefully add thionyl chloride (SOCl₂, 4.4 mL, 60 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

-

Esterification:

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude acyl chloride residue in 50 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanol (MeOH, 8 mL, 200 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acid chloride and neutralize HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure product.

-

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described synthetic protocol.

| Parameter | Step 1: Sandmeyer Reaction | Step 2: Esterification |

| Starting Material | 3-Amino-6-(trifluoromethyl)picolinic acid | 3-Bromo-6-(trifluoromethyl)picolinic acid |

| Key Reagents | NaNO₂, HBr, CuBr | SOCl₂, DMF (cat.), MeOH |

| Stoichiometry (Rel. to SM) | 1.1 eq NaNO₂, 1.2 eq CuBr | 1.5 eq SOCl₂, 5.0 eq MeOH |

| Solvent | 48% aq. HBr / H₂O | Toluene / DCM |

| Temperature | 0–5 °C, then RT, then 60 °C | Reflux (80-90 °C), then 0 °C to RT |

| Reaction Time | ~4 hours | ~5 hours |

| Typical Yield | 75–85% | 85–95% |

| Final Product | 3-Bromo-6-(trifluoromethyl)picolinic acid | This compound |

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound. The methodology leverages a classic Sandmeyer reaction for regioselective bromination followed by a robust acyl chloride-mediated esterification. The protocols provided are grounded in established chemical principles and have been optimized for high yield and purity. By understanding the causality behind each experimental choice, from temperature control in the diazotization to the catalytic role of DMF, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific research and development needs.

References

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2010). Molecules. [Link]

-

Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. (n.d.). ResearchGate. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Methyl 6-bromo-3-(trifluoromethyl)picolinate. (n.d.). PubChem. [Link]

-

This compound. (n.d.). American Elements. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

-

Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (1979). Journal of the American Chemical Society. [Link]

-

Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

-

This compound CAS NO.1211538-62-3. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2020). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound, CasNo.1211538-62-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. Buy 6-Bromo-3-(trifluoromethyl)picolinic acid [smolecule.com]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-bromo-6-(trifluoromethyl)picolinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-6-(trifluoromethyl)picolinate is a halogenated pyridine derivative that has emerged as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a bromine atom, a trifluoromethyl group, and a methyl ester on the pyridine ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. While experimentally determined data for some properties of this compound are not widely published, a combination of data from suppliers and predictive models provides a useful profile.

| Property | Value | Source |

| CAS Number | 1211538-62-3 | [1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |

| Molecular Weight | 284.03 g/mol | [1] |

| Appearance | White to off-white solid or powder is the common physical form for similar compounds.[2] | Supplier Information |

| Boiling Point (Predicted) | 279.6 ± 40.0 °C at 760 mmHg | [1] |

| Melting Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Solubility in protic solvents like methanol and ethanol is likely, while solubility in water is expected to be low. | General chemical principles |

| Purity | Commercially available with purities typically ≥95%. | [3] |

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[1]

Synthesis of this compound

A representative synthetic workflow is depicted below:

Caption: A plausible synthetic workflow for this compound.

Note: This represents a generalized synthetic strategy. The actual experimental conditions would require optimization of reagents, solvents, temperatures, and reaction times to achieve a high yield and purity.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. Although a complete set of experimentally verified spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The methyl group of the ester will appear as a singlet in the upfield region.

-

Aromatic Protons (H4, H5): Expected to appear as doublets in the δ 7.5-8.5 ppm range. The coupling constant (J-value) would be indicative of their ortho relationship.

-

Methyl Protons (-OCH₃): Expected to be a singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Expected in the δ 160-170 ppm region.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the bromine and trifluoromethyl groups will show characteristic shifts and potentially coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon (-OCH₃): Expected in the δ 50-60 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Around 2900-3100 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M⁺ and M+2 in approximately a 1:1 ratio) is expected. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Key Applications in Organic Synthesis

This compound is a valuable intermediate for introducing a substituted pyridine moiety into a target molecule. Its primary utility lies in its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] this compound can be coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[5][6]

Caption: Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst oxidation and side reactions.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Ligand (if using a pre-catalyst): The choice of phosphine ligand on the palladium catalyst influences its stability, reactivity, and substrate scope. For challenging couplings, specialized ligands may be required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, to produce the corresponding amino-pyridine derivatives.[8][9][10][11] These products are valuable intermediates in the synthesis of biologically active compounds.

Caption: Generalized Buchwald-Hartwig amination reaction.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl or N-alkyl picolinate derivative from this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The strong bases often used in Buchwald-Hartwig aminations, such as sodium tert-butoxide, are sensitive to moisture.

-

Bulky Phosphine Ligands: The success of the Buchwald-Hartwig amination often relies on the use of sterically hindered and electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step to form the C-N bond.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its strategic placement of a bromine atom allows for selective functionalization through powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, the information presented in this guide, based on data from suppliers and the well-established reactivity of analogous compounds, provides a solid foundation for its application in research and development. As the demand for complex, trifluoromethyl-containing molecules continues to grow, the importance of versatile intermediates such as this compound in the synthetic chemist's toolbox is set to increase.

References

-

American Elements. This compound.

-

Sigma-Aldrich. Methyl 6-bromo-3-fluoropicolinate.

-

PubChem. Methyl 6-bromo-3-(trifluoromethyl)picolinate.

-

The Royal Society of Chemistry. Supporting Information.

-

Fisher Scientific. Methyl 6-bromo-3-(trifluoromethyl)picolinate.

-

BLD Pharm. Methyl 6-bromo-3-(trifluoromethyl)picolinate.

-

Amerigo Scientific. This compound.

-

Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.1211538-62-3.

-

Wikipedia. Buchwald–Hartwig amination.

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

-

Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.

-

Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

-

MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

-

BLD Pharm. This compound.

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

-

PubMed Central. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.

Sources

- 1. americanelements.com [americanelements.com]

- 2. rsc.org [rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dspace.mit.edu [dspace.mit.edu]

An In-Depth Technical Guide to Methyl 3-bromo-6-(trifluoromethyl)picolinate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 3-bromo-6-(trifluoromethyl)picolinate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's chemical properties, synthesis, and applications, with a focus on its role in the creation of complex molecular architectures for biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

This compound, identified by the CAS number 1211538-62-3 , is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, which combines a bromine atom, a trifluoromethyl group, and a methyl ester on a pyridine ring, offers a unique combination of reactivity and physicochemical properties.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The strategic placement of this group on the pyridine scaffold, a privileged structure in medicinal chemistry, makes this compound a highly valuable intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211538-62-3 | [1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | |

| Molecular Weight | 284.03 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound

One such general approach involves the cyclocondensation of a trifluoromethyl-containing building block to form the pyridine ring, followed by halogenation and esterification.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of trifluoromethyl-substituted picolinic acid derivatives.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Step-by-Step Protocol (Hypothetical)

The following is a representative, hypothetical protocol based on established chemical principles for the synthesis of related compounds.

-

Ring Formation: A trifluoroacetylated enamine intermediate is reacted with a suitable cyclization partner to form the 6-(trifluoromethyl)picolinic acid scaffold. This approach avoids the use of highly flammable and mutagenic vinyl ethers, which were common in older synthetic routes.

-

Bromination: The formed 6-(trifluoromethyl)picolinic acid is then subjected to electrophilic bromination to introduce the bromine atom at the 3-position. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

-

Esterification: The resulting 3-bromo-6-(trifluoromethyl)picolinic acid is then esterified to the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent such as methyl iodide in the presence of a base.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of a carbon-carbon bond between the brominated pyridine and a wide variety of organoboron reagents, such as arylboronic acids. This enables the synthesis of complex biaryl and heteroaryl structures, which are common motifs in many biologically active molecules, including kinase inhibitors.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: To the flask, add the palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with additional ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 3-aryl-6-(trifluoromethyl)picolinate product.

Application in the Synthesis of Kinase Inhibitors

The biaryl and heteroaryl scaffolds synthesized via the Suzuki-Miyaura coupling of this compound are integral components of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The trifluoromethyl group on the picolinate can provide beneficial interactions within the kinase active site, potentially enhancing potency and selectivity. While specific examples directly citing the use of this compound in the synthesis of named kinase inhibitors are found within proprietary patent literature, the general utility of this building block for accessing such compounds is well-established within the medicinal chemistry community.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its trifluoromethyl-substituted pyridine core and the presence of a bromine atom for cross-coupling reactions make it an ideal starting material for the construction of novel drug candidates, particularly in the area of kinase inhibitor research. This guide provides a foundational understanding of its properties, synthesis, and key applications, empowering researchers to leverage this important chemical intermediate in their drug discovery and development programs.

References

A Comprehensive Technical Guide to the Structural Analysis of Methyl 3-bromo-6-(trifluoromethyl)picolinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-bromo-6-(trifluoromethyl)picolinate is a key heterocyclic building block in modern medicinal chemistry and materials science. The strategic placement of a bromine atom, a trifluoromethyl group, and a methyl ester on the pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. The bromine serves as a handle for cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] A thorough understanding of its structure is paramount for its effective utilization. This guide offers an in-depth exploration of the essential analytical techniques employed to confirm the identity, purity, and detailed structural features of this compound, providing researchers and drug development professionals with a practical framework for its characterization.

Physicochemical and Handling Profile

A foundational step in the analysis of any chemical entity is the confirmation of its basic physical properties and the establishment of safe handling procedures.

Key Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory compliance, and data retrieval.

| Property | Value | Source(s) |

| CAS Number | 1211538-62-3 | [3][4][5] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [3] |

| Molecular Weight | 284.03 g/mol | [6] |

| Appearance | Typically a white powder or solid | [5] |

| Purity | Commercially available in various purities, e.g., ≥97% | [7][8] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[7] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and related structures are classified as harmful if swallowed, and can cause skin and eye irritation.[9][10] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated environment away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Synthesis and Purification Overview

While various synthetic routes can be envisioned, a common and logical approach involves the esterification of the parent carboxylic acid, 3-bromo-6-(trifluoromethyl)picolinic acid. This precursor is accessible through multi-step syntheses, often involving functionalization of a pre-existing pyridine ring.

General Synthetic Workflow

The final step in the synthesis is typically a standard esterification reaction. The workflow ensures high conversion and allows for straightforward purification.

Caption: General workflow for synthesis and purification.

Core Structural Elucidation Techniques

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

-

Principle & Rationale: This technique probes the chemical environment of hydrogen nuclei (protons). The number of signals, their positions (chemical shift), splitting patterns (multiplicity), and integration values reveal the connectivity of protons in the molecule. For this compound, we expect two signals in the aromatic region and one in the aliphatic region.

-

Expected Spectrum Analysis:

-

Aromatic Protons (H4, H5): The pyridine ring contains two protons. They will appear as two distinct signals, likely doublets due to coupling with each other (³JHH coupling). Based on the electronic effects of the substituents, the proton at the 5-position (between Br and N) is expected to be further downfield than the proton at the 4-position. Expected chemical shift: ~7.8-8.5 ppm.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Expected chemical shift: ~3.9-4.1 ppm.

-

¹³C NMR Spectroscopy

-

Principle & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, providing direct evidence for the functional groups present.

-

Expected Spectrum Analysis:

-

Aromatic Carbons (C2-C6): Five distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the electron-withdrawing bromine (C3), trifluoromethyl group (C6), and the ester (C2) will have their chemical shifts significantly influenced.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF coupling). Its chemical shift is typically in the range of 120-130 ppm.[13]

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 160-165 ppm.

-

Methyl Carbon (-OCH₃): The methyl ester carbon will appear as a singlet in the upfield region, typically around 52-55 ppm.[13]

-

¹⁹F NMR Spectroscopy

-

Principle & Rationale: This technique is specifically used to detect fluorine atoms. It is highly sensitive and provides a clean spectrum, making it invaluable for confirming the presence and integrity of the trifluoromethyl group.

-

Expected Spectrum Analysis: The three fluorine atoms of the -CF₃ group are chemically equivalent. They will appear as a single, sharp singlet. The chemical shift for trifluoromethyl groups on aromatic rings is typically observed in the range of -60 to -68 ppm (relative to CFCl₃).[14]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Mass Spectrometry (MS)

-

Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's structure.

-

Expected Spectrum Analysis:

-

Molecular Ion Peak (M⁺): The key feature will be the molecular ion cluster corresponding to the intact molecule. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the spectrum will show two peaks of nearly equal intensity: one for [C₈H₅⁷⁹BrF₃NO₂]⁺ and another at two mass units higher for [C₈H₅⁸¹BrF₃NO₂]⁺.

-

Calculated Exact Mass:

-

For ⁷⁹Br isotope: ~282.948 m/z

-

For ⁸¹Br isotope: ~284.946 m/z

-

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the methoxy radical (•OCH₃, -31 Da) or the methoxycarbonyl radical (•COOCH₃, -59 Da).

-

Caption: Expected mass spectrometry fragmentation logic.

Infrared (IR) Spectroscopy

-

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

-

Expected Spectrum Analysis:

-

~1730 cm⁻¹ (Strong): This sharp, strong absorption is characteristic of the C=O (carbonyl) stretch of the methyl ester.

-

~1100-1350 cm⁻¹ (Strong, Multiple Bands): This region will be dominated by very strong C-F stretching vibrations from the trifluoromethyl group.

-

~1400-1600 cm⁻¹ (Medium): Absorptions corresponding to the C=C and C=N bond stretching of the pyridine ring.

-

~2950-3000 cm⁻¹ (Weak): C-H stretching from the methyl group.

-

~3050-3100 cm⁻¹ (Weak): Aromatic C-H stretching.

-

X-ray Crystallography

-

Principle & Rationale: For solid, crystalline samples, single-crystal X-ray diffraction provides the ultimate structural proof. It maps the electron density of the atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the molecule.

-

Application & Insights: While a specific crystal structure for this isomer is not publicly available, analysis of similar structures reveals its utility.[15][16][17] If suitable crystals can be grown (e.g., by slow evaporation from a solvent like ethanol or ethyl acetate), this technique would definitively confirm the substitution pattern on the pyridine ring and provide invaluable data on intermolecular interactions in the solid state.

Role in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly valuable scaffold in drug design.

-

Trifluoromethyl (-CF₃) Group: The introduction of a -CF₃ group is a well-established strategy in medicinal chemistry.[1] It can enhance drug efficacy by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.[1]

-

Blocking Metabolic Sites: The C-F bond is extremely strong, preventing metabolic oxidation at that position and thereby increasing the drug's half-life.[1]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature can alter the pKa of nearby functional groups.

-

Enhancing Binding Affinity: The group can participate in favorable interactions with protein targets.

-

-

Bromo (Br) Group: The bromine atom serves as a versatile synthetic handle, most commonly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, alkyl, or amino groups at the 3-position of the pyridine ring, enabling the rapid generation of diverse compound libraries for screening.

Caption: Utility in library synthesis via cross-coupling.

Conclusion

The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive solution-state structure, while mass spectrometry confirms the elemental composition and molecular weight with high precision. IR spectroscopy serves as a rapid check for key functional groups. For crystalline material, X-ray diffraction offers unambiguous proof of the solid-state structure. A comprehensive understanding derived from these methods is crucial for ensuring the quality of this important building block and for rationally designing its subsequent transformations in the pursuit of new pharmaceuticals and advanced materials.

References

- Safety Data Sheet: Methyl 6-bromo-3-(trifluoromethyl)picolinate. (2024).

- SAFETY DATA SHEET: 2-Bromo-6-(bromomethyl)pyridine. (2023). Sigma-Aldrich.

- SAFETY DATA SHEET: 6-Bromo-2-picoline. Fisher Scientific.

- SAFETY DATA SHEET: Methyl bromoacetate. (2010). Thermo Fisher Scientific.

- Supporting Information for scientific publication.

- Supporting Information for scientific publication. The Royal Society of Chemistry.

- PubChem Compound Summary for CID 119081615, Methyl 6-bromo-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.

- This compound. American Elements.

- This compound. Amerigo Scientific.

- SAFETY DATA SHEET: 2-Bromo-6-(trifluoromethyl)pyridine. (2023).

- Methyl 6-bromo-3-(trifluoromethyl)picolinate, 95% Purity.

- This compound CAS NO.1211538-62-3. Zhejiang Jiuzhou Chem Co.,Ltd.

- Methyl 6-bromo-3-(trifluoromethyl)picolinate. BLD Pharmatech.

- 3-Bromo-6-(trifluoromethyl)picolinic acid. ChemScene.

- Henary, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

- X-ray diffraction study of 9-bromo-3-(trichloromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol. (2016). ResearchGate.

- 2-Bromo-3-hydroxy-6-methylpyridine. (2008). National Institutes of Health (NIH).

- Crystal structure of 8-bromo-6-chloro-l′,3′,3′-trimethyl- spiro[2H-1-benzopyran-2,2′-indoline], C19H17BrCINO. (2006). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound, CasNo.1211538-62-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 6-bromo-3-(trifluoromethyl)picolinate | 1805468-15-8 [sigmaaldrich.cn]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl 3-bromo-6-(trifluoromethyl)picolinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-6-(trifluoromethyl)picolinate (CAS No. 1211538-62-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl and bromo substituents. Comprehensive structural elucidation is paramount for its application in drug design and synthesis. This technical guide provides a detailed framework for the acquisition and interpretation of the key spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to present a robust, predictive analysis of the expected spectroscopic features. We will detail field-proven protocols for data acquisition and provide an expert interpretation of the anticipated spectra, explaining the causal relationships between molecular structure and spectroscopic output.

Introduction: The Structural Imperative

The precise arrangement of substituents on an aromatic scaffold dictates its reactivity, binding affinity, and metabolic stability. For this compound, the interplay between the electron-withdrawing trifluoromethyl group, the inductively withdrawing and mesomerically donating bromo group, and the ester moiety creates a unique electronic landscape on the pyridine ring. Understanding this landscape is critical for predicting its role in molecular interactions. Spectroscopic analysis provides the empirical data necessary to confirm this structure and serves as a fundamental quality control metric in any synthetic workflow.

This guide is structured to serve as both a practical manual for data acquisition and an interpretive reference for the resulting spectra.

Caption: Core spectroscopic techniques for structural elucidation.

Methodologies for Spectroscopic Data Acquisition

The quality of spectroscopic data is fundamentally dependent on rigorous sample preparation and correctly configured instrumentation. The following protocols represent best practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; vortexing or gentle heating may be applied. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[1][2]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a sample concentration of 20-50 mg are recommended.[1]

-

¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence. A common external reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃) at δ = 0.0 ppm.[3]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. Electron Ionization (EI) is a higher-energy method that will induce fragmentation, providing structural clues.

-

Analysis: Perform the analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass data, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples as it requires minimal sample preparation.[5][6]

-

Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal must be collected. This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal.[5]

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. For solids, a pressure arm is used to improve contact.[5][6]

-

Data Acquisition: Co-add multiple scans (e.g., 16-32) to obtain a high-quality spectrum.

Caption: Experimental workflow for comprehensive spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the spectra for this compound. This analysis is based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons, and one in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-4 | This proton is deshielded by the adjacent ester group and the ring nitrogen. It will be split into a doublet by the adjacent H-5 proton. |

| ~ 7.8 - 8.0 | Doublet (d) | 1H | H-5 | This proton is influenced by the adjacent electron-withdrawing CF₃ group. It will be split into a doublet by the H-4 proton. The coupling constant (J) should be identical to that of the H-4 doublet (~8 Hz). |

| ~ 4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical shift range and have no adjacent protons, resulting in a singlet. |

Expertise & Causality: The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature of the substituents.[7] The electron-withdrawing nature of the ester at C-2 and the CF₃ group at C-6 strongly deshields the ring protons, pushing them downfield compared to unsubstituted pyridine. The bromine at C-3 will have a more modest effect on the proton chemical shifts. The splitting pattern is a classic example of a simple two-spin system on an aromatic ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 150 - 153 | C-2 | Carbon attached to nitrogen and the ester group. |

| ~ 148 - 151 (quartet) | C-6 | This carbon is attached to the highly electronegative nitrogen and the CF₃ group. It will appear as a quartet due to coupling with the three fluorine atoms (²Jcf). |

| ~ 140 - 142 | C-4 | Aromatic CH carbon. |

| ~ 125 - 128 | C-5 | Aromatic CH carbon, influenced by the adjacent CF₃ group. |

| ~ 120 - 123 (quartet) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic large one-bond coupling to the three fluorine atoms (¹Jcf ~270-280 Hz).[8][9] |

| ~ 118 - 120 | C-3 | Carbon bearing the bromine atom. The heavy atom effect of bromine will influence its shift. |

| ~ 53 - 54 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Expertise & Causality: The assignment of quaternary carbons (C-2, C-3, C-6, and the carbonyl) can be definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away.[7] For instance, the methyl protons (~4.0 ppm) would show a correlation to the carbonyl carbon (~165 ppm) and the C-2 carbon (~151 ppm).

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -65 to -70 | Singlet (s) | 3F | -CF₃ | The chemical shift is characteristic for a CF₃ group on an aromatic ring.[10] Since there are no other fluorine atoms or nearby protons to couple with, the signal is expected to be a sharp singlet. |

Trustworthiness: ¹⁹F NMR is an exceptionally reliable technique due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[10][11][12] The presence of a single, clean signal in this region is strong evidence for the -CF₃ moiety.

Predicted Mass Spectrum (ESI+)

High-resolution mass spectrometry will confirm the molecular formula.

| Predicted m/z | Assignment | Rationale |

| ~ 283.95 & 285.95 | [M+H]⁺ | The most crucial piece of information is the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for a monobrominated compound. |

| ~ 252.9 & 254.9 | [M - OCH₃]⁺ | A common fragmentation pathway for methyl esters is the loss of the methoxy radical.[13][14] The bromine isotopic pattern would be retained. |

| ~ 224.9 & 226.9 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical is another plausible fragmentation.[13] |

Expertise & Causality: The fragmentation of pyridine derivatives is often directed by the ring nitrogen.[13][15] In EI-MS, more extensive fragmentation would be expected, but the characteristic bromine isotopic pattern would persist in all bromine-containing fragments, providing a powerful tool for tracking the fragmentation pathway.

Predicted Infrared (IR) Spectrum (ATR)

The IR spectrum will confirm the presence of the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 1735 - 1720 | C=O Stretch | Ester |

| ~ 1600 & 1470 | C=C Stretch | Aromatic Ring |

| ~ 1300 - 1100 | C-F Stretch | Trifluoromethyl |

| ~ 1250 - 1000 | C-O Stretch | Ester |

| ~ 600 - 500 | C-Br Stretch | Aryl Bromide |

Authoritative Grounding: These predicted absorption ranges are based on well-established IR correlation tables.[16][17][18][19] The C=O stretch of the ester is expected to be a strong, sharp peak and is often the most prominent feature in the spectrum. The C-F stretches of the CF₃ group typically give rise to very strong and complex absorptions in the fingerprint region.

Conclusion

This guide outlines a comprehensive spectroscopic approach to the structural verification of this compound. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and ATR-IR spectroscopy, researchers can obtain a complete and unambiguous characterization of this important chemical entity. The provided protocols and predictive interpretations serve as a robust framework for both the practical acquisition of data and its subsequent expert analysis, ensuring the scientific integrity required for advanced research and development applications.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.

- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry Research Facility, University of Reading. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 4, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 4, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved January 4, 2026, from [Link]

- Riedo, T. J., & Weichbrodt, C. (2012). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD). In Biointerface Characterization by Advanced IR Spectroscopy (pp. 115-146). Université de Genève.

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved January 4, 2026, from [Link]

- Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (16), 1798-1804.

-

ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra... Retrieved January 4, 2026, from [Link]

- Isanbor, C., & O'Hagan, D. (2006). Principles and Topical Applications of 19F NMR Spectrometry. Journal of Fluorine Chemistry, 127(11-12), 1497-1508.

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved January 4, 2026, from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 4, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2006, May). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Retrieved January 4, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved January 4, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

- Wiley-VCH. (2008).

- Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(8), 2559-2565.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 4, 2026, from [Link]

- C. T. Saouma, et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(16), 7489–7501.

- Zhao, G., et al. (2016). Supporting Information for Trifluoromethylation of Haloarenes with a New Trifluoromethylating Reagent Cu(O2CCF2SO2F)2. Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2021, December). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 4, 2026, from [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved January 4, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. web.mit.edu [web.mit.edu]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to Methyl 3-bromo-6-(trifluoromethyl)picolinate: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-bromo-6-(trifluoromethyl)picolinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of a trifluoromethyl group imparts unique properties to the parent molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The strategic placement of a bromine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211538-62-3 | American Elements[1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | American Elements[1] |

| Molecular Weight | 284.03 g/mol | CP Lab Safety[2] |

| IUPAC Name | methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | PubChem[3] |

| Appearance | White to off-white solid | Sigma-Aldrich[4] |

| Boiling Point | 279.6 ± 40.0 °C (Predicted) | American Elements[1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLD Pharmatech[5] |

Proposed Synthesis and Purification

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Rationale: The esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is a fundamental and high-yielding organic transformation. Sulfuric acid is a common and effective catalyst for this reaction.

-

Reaction Setup: To a solution of 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Rationale: Purification is critical to remove any unreacted starting material, byproducts, and residual reagents. A combination of column chromatography and recrystallization is often effective for obtaining highly pure crystalline solids.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Spectroscopic Characterization (Estimated)

As of the writing of this guide, explicit experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally similar compounds, such as methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, the following spectroscopic characteristics can be reasonably predicted.

¹H NMR Spectroscopy (Estimated)

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 - 8.30 | d | ~8.0 | H-4 |

| ~7.80 - 8.00 | d | ~8.0 | H-5 |

| ~3.90 - 4.10 | s | - | -OCH₃ |

Solvent: CDCl₃

Rationale for Estimation: The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and methyl ester groups. The ortho-coupling between H-4 and H-5 is expected to be in the typical range of 7-9 Hz. The methyl ester protons will appear as a singlet in the typical region for such functional groups.

¹³C NMR Spectroscopy (Estimated)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (ester) |

| ~150 - 153 | C-6 (bearing CF₃) |

| ~145 - 148 | C-2 (bearing CO₂Me) |

| ~140 - 143 | C-4 |

| ~125 - 128 | C-5 |

| ~120 - 123 (q) | CF₃ |

| ~115 - 118 | C-3 (bearing Br) |

| ~52 - 54 | -OCH₃ |

Solvent: CDCl₃

Rationale for Estimation: The chemical shifts are estimated based on the known effects of the substituents on the pyridine ring. The carbon attached to the highly electronegative trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2960 - 2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1730 - 1715 | C=O stretch (ester) |

| ~1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| ~1300 - 1100 | C-F stretch (strong) |

| ~1250 - 1150 | C-O stretch (ester) |

| ~700 - 550 | C-Br stretch |

Rationale for Estimation: These are characteristic vibrational frequencies for the respective functional groups and are expected to be present in the IR spectrum of the target molecule.

Mass Spectrometry (MS) (Estimated)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |